molecular formula C9H7FO2 B13268777 5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13268777
M. Wt: 166.15 g/mol
InChI Key: SBAMDQFYXDZSED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and industry. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted benzofurans, quinones, and dihydro derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.

    Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to biological targets, leading to increased biological activity. The compound can inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzofuran: Lacks the fluorine and methyl groups, resulting in different biological activities.

    5-Fluoro-2,3-dihydro-1-benzofuran: Similar structure but without the methyl group.

    2-Methyl-2,3-dihydro-1-benzofuran: Similar structure but without the fluorine atom

Uniqueness

The presence of both fluorine and methyl groups in 5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one enhances its chemical stability and biological activity compared to its analogs

Properties

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

IUPAC Name

5-fluoro-2-methyl-1-benzofuran-3-one

InChI

InChI=1S/C9H7FO2/c1-5-9(11)7-4-6(10)2-3-8(7)12-5/h2-5H,1H3

InChI Key

SBAMDQFYXDZSED-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C2=C(O1)C=CC(=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.